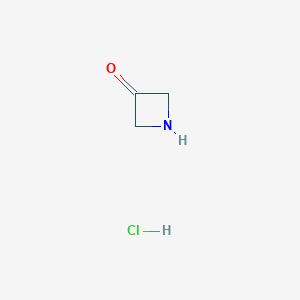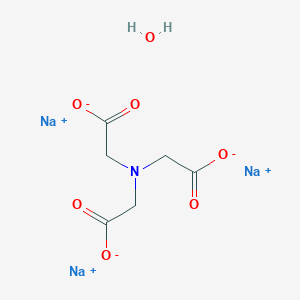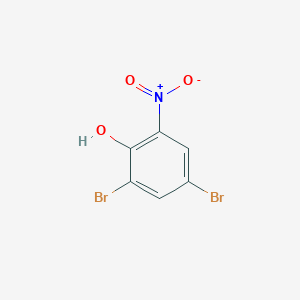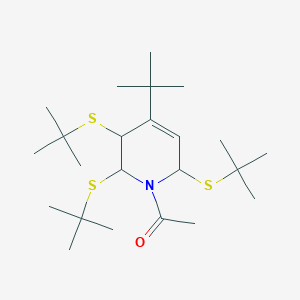
N-Phenylbenzenecarbohydrazonoyl chloride
Vue d'ensemble
Description
N-Phenylbenzenecarbohydrazonoyl chloride is an organic compound with the molecular formula C13H11ClN2. It is a derivative of benzenecarbohydrazonoyl chloride, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Phenylbenzenecarbohydrazonoyl chloride can be synthesized through the reaction of benzenecarbohydrazonoyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylbenzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Condensation Reactions: These reactions often require the presence of a base such as sodium acetate or potassium carbonate to facilitate the formation of hydrazones.
Major Products Formed:
Hydrazones: Formed through condensation reactions with carbonyl compounds.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Phenylbenzenecarbohydrazonoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the development of new drug candidates due to its ability to form hydrazones, which are important pharmacophores.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-Phenylbenzenecarbohydrazonoyl chloride involves its reactivity towards nucleophiles and carbonyl compounds. The chloride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrazone formation involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of water .
Comparaison Avec Des Composés Similaires
Benzenecarbohydrazonoyl Chloride: Lacks the phenyl group attached to the nitrogen atom.
N-Phenylbenzohydrazonoyl Chloride: Similar structure but with different substituents on the phenyl ring.
Uniqueness: N-Phenylbenzenecarbohydrazonoyl chloride is unique due to the presence of both phenyl and benzenecarbohydrazonoyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications .
Propriétés
IUPAC Name |
N-phenylbenzenecarbohydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCIWAUZVKPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073403 | |
| Record name | Benzenecarbohydrazonoyl chloride, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15424-14-3 | |
| Record name | N-Phenylbenzenecarbohydrazonoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15424-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbohydrazonoyl chloride, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl chloride phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Phenylbenzenecarbohydrazonoyl chloride generate diphenyl nitrilimine, and what are the characteristics of this reaction?
A1: this compound readily generates diphenyl nitrilimine in situ in the presence of a base, typically triethylamine [, , ]. This reaction proceeds through dehydrohalogenation, where the base abstracts a proton from the nitrogen adjacent to the hydrazonoyl chloride moiety, leading to the elimination of hydrochloric acid and the formation of the transient nitrilimine. This generated nitrilimine is a highly reactive 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles.
Q2: What types of molecules can diphenyl nitrilimine react with, and what are the products?
A2: Diphenyl nitrilimine exhibits versatility in 1,3-dipolar cycloaddition reactions, readily reacting with double or triple bonds in a diverse range of molecules termed dipolarophiles. Examples from the provided research include:
- Reaction with thiazolidine-4-ones: This reaction yields spiro-cycloadducts, specifically spiro[4.4]non-2-en-8-ones [].
- Reaction with 1,4,2-dithiazole-5-thiones: Depending on the reaction conditions, this can lead to thiadiazolethiones or spiro compounds formed by the initial cycloadduct's collapse and subsequent 1,3-dipolar cycloaddition [].
- Reaction with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones: This reaction yields novel spiro[indolazine-7,3′-pyrazol]-8-ones [].
- Reaction with 2,5-Dimethyl-1,2,3-diazaphosphol: This reaction initially forms a diazaphospholo-[1,2,3]diazaphosphole cycloadduct which can undergo further reactions, including benzonitrile elimination and subsequent cycloaddition with another molecule of the starting diazaphosphole [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)













